5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C23H16ClN3O6S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0448341 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pyrimidine and Fused Pyrimidine Derivatives
Research on pyrimidine derivatives, such as the study by Ahmed et al. (2003), involves the synthesis of various pyrimidine and fused pyrimidine compounds, exploring their potential applications in medicinal chemistry and materials science. These compounds are synthesized through different routes and have potential for further functionalization and exploration in drug design and development processes due to their versatile chemical structures and reactivity (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).
Antiviral Activity of Pyrimidine Derivatives
The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-substituted pyrimidine derivatives, investigating their antiviral activities. This research demonstrates the potential of pyrimidine derivatives in the development of antiviral agents, especially against retroviruses, showcasing the relevance of such compounds in therapeutic applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Heterocyclic Chemistry and Material Science
Further research into heterocyclic compounds, as demonstrated by Ogura et al. (2006), involves the synthesis of organic crystals with unique optical properties. These studies contribute to the field of material science, particularly in the development of organic semiconductors and optoelectronic materials. The synthesis and characterization of such compounds pave the way for innovative applications in electronics and photonics (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Properties
IUPAC Name |
(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-2-32-15-6-3-13(4-7-15)26-22(29)18(21(28)25-23(26)34)12-16-8-10-20(33-16)17-11-14(27(30)31)5-9-19(17)24/h3-12H,2H2,1H3,(H,25,28,34)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLMIHKZXRFOET-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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